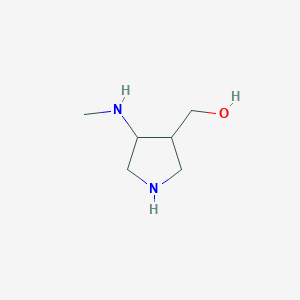
(4-(Methylamino)pyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methylamino)pyrrolidin-3-yl)methanol, also known as MPMM, is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for various applications in scientific research.
Mécanisme D'action
The mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol is not fully understood, but it is thought to act as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making it a promising target for the development of new therapeutic agents.
Effets Biochimiques Et Physiologiques
(4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior. It has also been shown to have analgesic properties, suggesting that it may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-(Methylamino)pyrrolidin-3-yl)methanol for use in lab experiments is its unique mechanism of action. This makes it a promising candidate for the development of new therapeutic agents. However, there are also limitations to its use. For example, it may be difficult to obtain in large quantities, and it may have potential side effects that need to be carefully studied.
Orientations Futures
There are many potential future directions for research on (4-(Methylamino)pyrrolidin-3-yl)methanol. One area of interest is in the development of new therapeutics for addiction. Another potential direction is in the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol and its potential side effects. Overall, (4-(Methylamino)pyrrolidin-3-yl)methanol is a promising compound that has the potential to lead to the development of new treatments for a variety of conditions.
Applications De Recherche Scientifique
(4-(Methylamino)pyrrolidin-3-yl)methanol has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research has been in the treatment of addiction. (4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for substance use disorders.
Propriétés
Numéro CAS |
128740-30-7 |
|---|---|
Nom du produit |
(4-(Methylamino)pyrrolidin-3-yl)methanol |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
[4-(methylamino)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-7-6-3-8-2-5(6)4-9/h5-9H,2-4H2,1H3 |
Clé InChI |
WXYKJIYEJCIDIX-UHFFFAOYSA-N |
SMILES |
CNC1CNCC1CO |
SMILES canonique |
CNC1CNCC1CO |
Synonymes |
3-Pyrrolidinemethanol,4-(methylamino)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

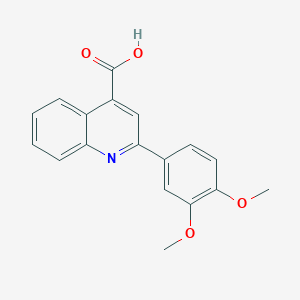
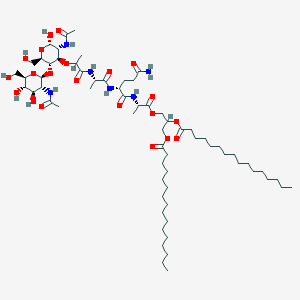
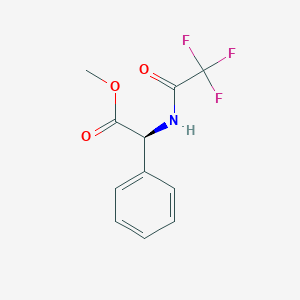
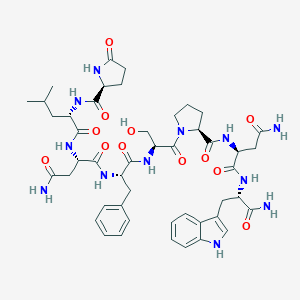
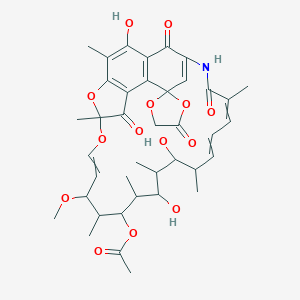
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
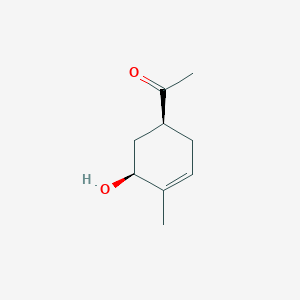
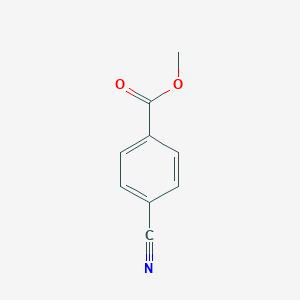
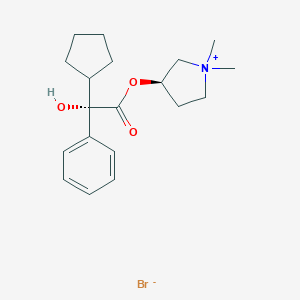
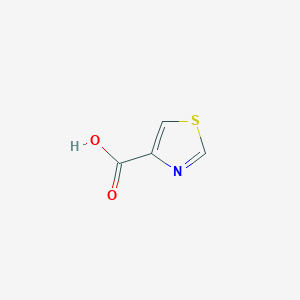
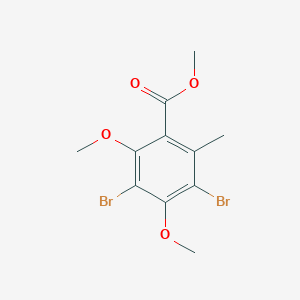
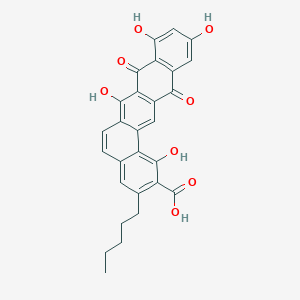
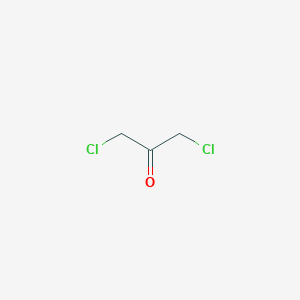
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)